4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile
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Overview
Description
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile is an organic compound with the molecular formula C13H16N2O. It is a morpholine derivative, characterized by the presence of a nitrile group and a 2-methylphenylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile typically involves the reaction of 2-methylbenzyl chloride with morpholine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic ring and morpholine moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylphenyl)methyl]morpholine: Lacks the nitrile group, resulting in different chemical properties and reactivity.
4-[(2-Methylphenyl)methyl]piperidine-2-carbonitrile: Similar structure but with a piperidine ring instead of morpholine, leading to variations in biological activity and chemical behavior.
Uniqueness
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile is unique due to the presence of both the morpholine ring and the nitrile group, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]morpholine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-2-3-5-12(11)9-15-6-7-16-13(8-14)10-15/h2-5,13H,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGLZJBVNPRQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCOC(C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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